molecular formula C23H26ClN3O4 B11010762 N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11010762
M. Wt: 443.9 g/mol
InChI Key: SYKLCTVEOOJMQE-UHFFFAOYSA-N
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Description

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 1-(3-chlorophenyl)piperazine.

    Attachment of the Oxobutyl Group: The intermediate is then reacted with a suitable oxobutylating agent, such as 4-chlorobutyryl chloride, in the presence of a base like triethylamine to form the oxobutyl derivative.

    Coupling with Benzodioxine Carboxamide: Finally, the oxobutyl derivative is coupled with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperazine moiety.

Mechanism of Action

The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzodioxine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A simpler analogue with similar biological activity.

    2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Shares the benzodioxine moiety but lacks the piperazine and oxobutyl groups.

    4-chlorobutyryl chloride: Used as a reagent in the synthesis of the target compound.

Uniqueness

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a piperazine ring, a chlorophenyl group, and a benzodioxine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogues.

Properties

Molecular Formula

C23H26ClN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C23H26ClN3O4/c24-17-5-3-6-18(15-17)26-11-13-27(14-12-26)22(28)9-4-10-25-23(29)21-16-30-19-7-1-2-8-20(19)31-21/h1-3,5-8,15,21H,4,9-14,16H2,(H,25,29)

InChI Key

SYKLCTVEOOJMQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCNC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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